molecular formula C13H15NO2 B8630098 Ethyl 2-(1H-indol-2-yl)propanoate

Ethyl 2-(1H-indol-2-yl)propanoate

Cat. No. B8630098
M. Wt: 217.26 g/mol
InChI Key: NNOVTMPJTFFHBE-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

tert-Butyl 2-(1-ethoxy-1-oxopropan-2-yl)-1H-indole-1-carboxylate (2.77 g, 8.74 mmol) was dissolved in dichloromethane (25 mL) before TFA (9.8 mL) was added. The mixture was stirred for 1.5 h at room temperature. The mixture was evaporated to dryness, taken up in dichloromethane and washed with sat. aq. sodium bicarbonate, water, and brine. The product was purified by column chromatography on silica gel (0-20% EtOAc in hexane) to give ethyl 2-(1H-indol-2-yl)propanoate (0.92 g, 50%).
Name
tert-Butyl 2-(1-ethoxy-1-oxopropan-2-yl)-1H-indole-1-carboxylate
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
9.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH:5]([C:7]1[N:8](C(OC(C)(C)C)=O)[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:6])[CH3:2]>ClCCl.C(O)(C(F)(F)F)=O>[NH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[C:7]1[CH:5]([CH3:6])[C:4]([O:3][CH2:1][CH3:2])=[O:23]

Inputs

Step One
Name
tert-Butyl 2-(1-ethoxy-1-oxopropan-2-yl)-1H-indole-1-carboxylate
Quantity
2.77 g
Type
reactant
Smiles
C(C)OC(C(C)C=1N(C2=CC=CC=C2C1)C(=O)OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
9.8 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
WASH
Type
WASH
Details
washed with sat. aq. sodium bicarbonate, water, and brine
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (0-20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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